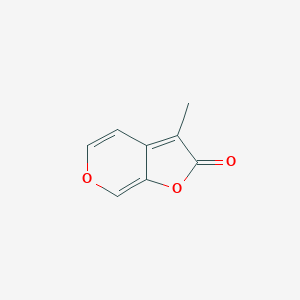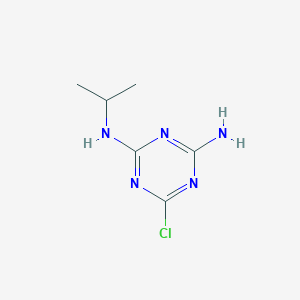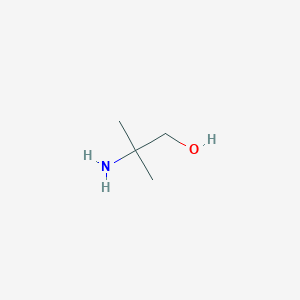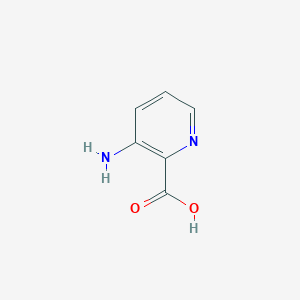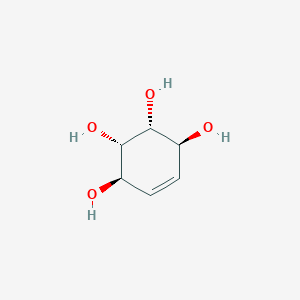
康杜醇 A
描述
Conduritol A is a natural product with hypoglycemic properties. It is extracted from the plant Gymnema sylvestre . This compound plays a crucial role in inhibiting glucose absorption.
Synthesis Analysis
The synthesis of Conduritol A involves several steps. One notable method for its synthesis is described in a research paper . The enantiocontrolled process begins with homochiral substituted cis-1,2-cyclohexadienediols, which are then transformed into the target derivatives in four steps.
科学研究应用
Inhibition of Intestinal Glucose Absorption
Conduritol A has been found to have significant effects on intestinal glucose absorption in rats . The absorption of glucose in vitro was completely inhibited in the presence of 0.2 mg/ml of Conduritol A . This suggests that Conduritol A could potentially be used in the treatment of conditions related to glucose absorption, such as diabetes.
Blood Sugar Level Regulation
In addition to inhibiting glucose absorption, Conduritol A has also been found to effectively depress blood sugar levels . This was observed when Conduritol A was administered at a dosage of 10mg/kg of rat body weight . This further strengthens the potential of Conduritol A in diabetes treatment.
Potential Drug for Treating Diabetes Mellitus
Research has shown that Conduritol A derived from Gymnema sylvestre can act as an insulin receptor (IR) agonist . This suggests that it could be used as a potential drug for treating diabetes mellitus, providing an alternative to insulin injections.
Pharmacophore Based Designing of Potential Drugs
Conduritol A has been used in the pharmacophore-based designing of potential drugs . This involves the use of Conduritol A as a template for designing new drug molecules with improved efficacy and reduced side effects.
Synthesis of Conduritol C Analogs
Conduritol A has been used in the synthesis of conduritol C analogs . This involves the use of biocatalysis processes of monosubstituted benzenes . These analogs could potentially have various applications in scientific research and drug development.
Structural Studies
The structure of Conduritol A has been studied extensively, providing valuable insights into its chemical properties . This information is crucial for understanding how Conduritol A interacts with other molecules and how it can be modified to improve its efficacy as a drug.
未来方向
: Miyatake, K., et al. Isolation of Conduritol A from Gymnema sylvestre and Its Effects against Intestinal Glucose Absorption in RatsBioscience, Biotechnology, and Biochemistry, Volume 57, Issue 12, 1993, Pages 2184–2185. : General Method for the Synthesis of (−)-Conduritol C and Its Derivatives. Molecules, 2018, 23, 1653. DOI: 10.3390/molecules23071653.
属性
IUPAC Name |
(1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894915 | |
| Record name | Conduritol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Conduritol A | |
CAS RN |
526-87-4 | |
| Record name | Conduritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Conduritol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conduritol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CONDURITOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4Q1FZ32P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

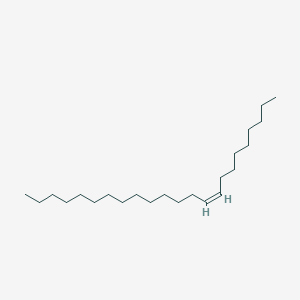

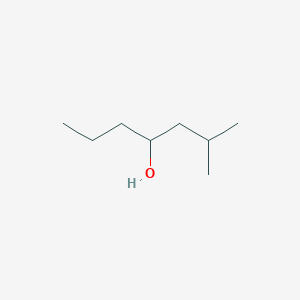
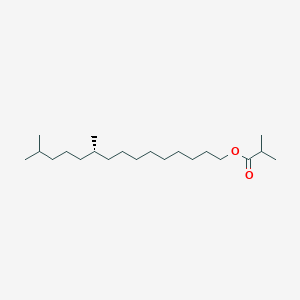
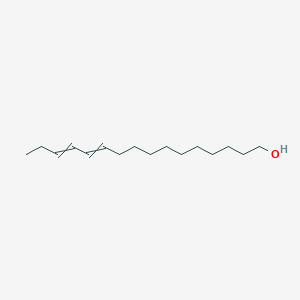

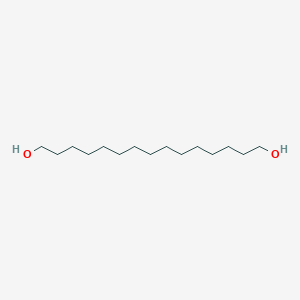

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
